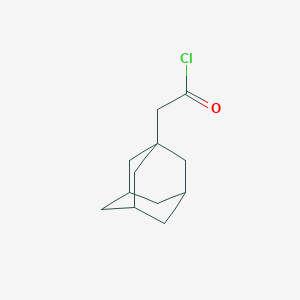

1-Adamantaneacetyl chloride

Descripción

Overview of Adamantane (B196018) Derivatives in Chemical Sciences

The study of 1-adamantaneacetyl chloride is rooted in the broader field of adamantane chemistry. Adamantane is a unique polycyclic hydrocarbon (C₁₀H₁₆) characterized by a rigid, strain-free, three-dimensional cage-like structure resembling a diamond fragment, which has led to it being the simplest diamondoid. wikipedia.orgworldscientific.com This structure bestows a unique combination of properties upon its derivatives.

The journey of adamantane from a theoretical concept to a readily available chemical building block is a key narrative in modern organic chemistry. The existence of a diamond-like hydrocarbon was first theorized in 1924 by H. Decker. It was not until 1933 that adamantane was first discovered and isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek. wikipedia.orgworldscientific.com However, the amount isolated was minuscule. wikipedia.org

The first laboratory synthesis was achieved by Vladimir Prelog in 1941, but the process was complex and yielded very little product, making it impractical for widespread research. wikipedia.orgworldscientific.com A significant breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a much more efficient synthesis method involving the Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene. nih.gov This discovery made adamantane and its derivatives readily available, launching a new field of chemistry dedicated to polyhedral organic compounds and enabling extensive investigation into their properties and applications. wikipedia.orgnih.gov

| Year | Key Development | Researcher(s) | Significance |

| 1924 | Proposed existence of "decaterpene" (adamantane) | H. Decker | First theoretical conception of the adamantane structure. |

| 1933 | Isolated adamantane from Hodonín oil | S. Landa et al. | First physical discovery and isolation of the compound. wikipedia.orgworldscientific.com |

| 1941 | First laboratory synthesis of adamantane | Vladimir Prelog | Proved the structure could be synthesized, though the method was inefficient. wikipedia.orgworldscientific.com |

| 1957 | Discovered efficient synthesis via rearrangement | P. v. R. Schleyer | Made adamantane widely available for research, catalyzing the field. nih.gov |

| 1960s | Development of Amantadine (B194251) as an antiviral drug | - | Marked the first major pharmaceutical application of an adamantane derivative. publish.csiro.au |

The adamantane cage is not merely a chemical curiosity; its distinct structural and physicochemical properties have made it a valuable scaffold in various scientific domains. nih.gov Its rigid, bulky, and highly lipophilic (fat-soluble) nature is central to its utility. publish.csiro.aumdpi.com

In medicinal chemistry and drug discovery, the adamantane moiety is incorporated into molecules to enhance their therapeutic potential. publish.csiro.aunih.gov Its lipophilicity can improve a drug's ability to cross cell membranes, while its rigid structure can protect nearby functional groups from metabolic breakdown, increasing the drug's stability and duration of action in the body. mdpi.com The three-dimensional shape of the adamantane scaffold allows for the precise spatial arrangement of substituents, which can lead to more effective binding to biological targets like enzymes or receptors. publish.csiro.aupublish.csiro.au This has led to the development of several successful drugs containing the adamantane core for treating conditions such as viral infections, neurodegenerative diseases, and type 2 diabetes. publish.csiro.aunih.gov

In materials science, adamantane's thermal stability and rigidity are exploited to create advanced polymers with enhanced properties. wikipedia.orgacs.org Incorporating adamantane into polymer backbones can significantly increase their glass transition temperature (Tg), stiffness, and solubility. acs.org These adamantane-containing polymers have found applications as coatings and in the formulation of specialty materials. wikipedia.org Furthermore, the unique structure of adamantane makes it a useful building block in nanotechnology for the self-assembly of molecular crystals. wikipedia.org

Historical Context of Adamantane Chemistry

Role of this compound as a Key Intermediate

This compound is a derivative of adamantane that features a reactive acyl chloride group (-COCl) attached to the adamantane cage via a methylene (B1212753) (-CH₂-) bridge. This reactive handle makes it an exceptionally useful building block in chemical synthesis.

This compound serves as a key intermediate for introducing the adamantylacetyl group into other molecules. As a reactive acyl chloride, it readily participates in nucleophilic acyl substitution reactions. This allows for the straightforward synthesis of a wide range of adamantane derivatives.

Common synthetic applications include:

Esterification: Reacting with alcohols to form adamantaneacetyl esters.

Amidation: Reacting with amines to form adamantaneacetyl amides. lookchem.com

Friedel-Crafts Acylation: Acting as an acylating agent to introduce the adamantylacetyl group onto aromatic rings.

The typical synthesis of this compound itself involves treating 1-adamantaneacetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net

The utility of this compound as a synthetic intermediate extends directly to industrial applications.

In the electronics industry , adamantane derivatives are crucial for the production of photoresists, which are light-sensitive materials used in microlithography to pattern semiconductor wafers. researchgate.nettacr.cz Polymers containing adamantane groups exhibit high thermal stability and etch resistance, properties essential for creating the fine features of modern microchips. researchgate.netacs.org this compound can be used as a monomer or a precursor to monomers for creating these specialized, adamantane-based polymers for advanced lithography processes, including for extreme ultraviolet (EUV) applications. researchgate.net The bulky adamantane structure helps to increase the free volume within the polymer matrix, which can lower the material's dielectric constant, a critical property for insulating materials in high-frequency electronics like those used in 5G technology. bohrium.comntu.edu.tw

In the pharmaceutical industry , this compound is a valuable building block for drug discovery and development. lookchem.com It provides a direct route to incorporate the adamantane moiety into potential drug candidates, such as inhibitors of enzymes like carbonic anhydrase or soluble epoxide hydrolases. nih.govlookchem.comacs.org By reacting it with various molecules containing amine or alcohol groups, medicinal chemists can create libraries of novel compounds for biological screening. nih.gov The adamantane group, once incorporated, can confer desirable properties such as increased lipophilicity for better absorption, enhanced metabolic stability, and the ability to anchor the molecule within the binding site of a biological target. mdpi.com

General Applications in Organic Synthesis

Scope of the Research Outline

This article has focused exclusively on the chemical compound this compound, beginning with the historical and chemical context of its parent adamantane structure. It has detailed the significance of the adamantane scaffold before narrowing the focus to the specific role of this compound as a key intermediate in organic synthesis and its importance in the electronic and pharmaceutical sectors. The content has strictly adhered to these specified topics, providing a thorough and scientifically grounded overview based on academic research.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-adamantyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQSEJBREPQBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378137 | |

| Record name | 1-ADAMANTANEACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19835-38-2 | |

| Record name | 1-ADAMANTANEACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Synthesis of 1-Adamantaneacetyl Chloride

This compound is most commonly synthesized from its corresponding carboxylic acid, 1-adamantaneacetic acid. This conversion involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom.

The transformation of 1-adamantaneacetic acid into its acyl chloride derivative is a standard procedure in organic synthesis, achievable through several chlorinating agents.

The reaction of 1-adamantaneacetic acid with thionyl chloride (SOCl₂) is the most widely documented and utilized method for preparing this compound. This method is favored for its efficiency and the nature of its byproducts. The process typically involves heating the carboxylic acid, either neat in an excess of thionyl chloride or suspended in an inert anhydrous solvent like toluene, under reflux. commonorganicchemistry.comresearchgate.netimperial.ac.uk

A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. chemguide.co.uk The reaction mechanism proceeds through a chlorosulfite intermediate, which makes the hydroxyl group a better leaving group. The chloride ion produced during the reaction then acts as the nucleophile, attacking the carbonyl carbon to displace the chlorosulfite group and form the acyl chloride. libretexts.orglibretexts.org To ensure high conversion, which can exceed 90% under optimal conditions, a molar excess of thionyl chloride is often used, and strict anhydrous conditions are necessary to prevent hydrolysis of the product back to the carboxylic acid.

While thionyl chloride is most common, other chlorodehydrating agents can also effectively convert carboxylic acids to acyl chlorides. pearson.commasterorganicchemistry.comatamanchemicals.com These include phosphorus chlorides like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), as well as sulfuryl chloride (SO₂Cl₂) and phosgene (B1210022) (COCl₂). chemguide.co.ukatamanchemicals.com

Phosphorus(V) Chloride (PCl₅): This solid reagent reacts with carboxylic acids to produce the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. chemguide.co.uk A 1:1 molar ratio is typically used, and the reaction can be conducted in solvents like dichloromethane.

Phosphorus(III) Chloride (PCl₃): This liquid reagent reacts with carboxylic acids, requiring a 3:1 molar ratio of acid to PCl₃, to yield the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), oxalyl chloride provides a milder alternative to thionyl chloride, often allowing the reaction to proceed at room temperature. commonorganicchemistry.comsciencemadness.org

These alternative reagents can be advantageous in specific contexts, particularly for substrates that may be sensitive to the higher temperatures often required for reactions with thionyl chloride. youtube.com

The choice of chlorinating agent for the synthesis of this compound depends on factors such as reaction scale, substrate sensitivity, and desired purity. Thionyl chloride remains the preferred method due to its high efficiency and the convenient removal of gaseous byproducts, leading to high yields. chemguide.co.uk Phosphorus-based reagents are highly reactive but can be less selective and generate phosphorus-containing waste that can be difficult to remove. youtube.com Oxalyl chloride offers the benefit of milder reaction conditions but is a more expensive reagent. sciencemadness.org

| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | Reflux in neat reagent or inert solvent (e.g., toluene) commonorganicchemistry.com | SO₂, HCl (gases) chemguide.co.uk | High yield (>90%); Gaseous byproducts simplify purification chemguide.co.uk | Corrosive; requires anhydrous conditions; may require heat youtube.com |

| Phosphorus Pentachloride (PCl₅) | Room temperature or gentle warming in solvent (e.g., CH₂Cl₂) youtube.com | POCl₃, HCl chemguide.co.uk | High reactivity; may not require high temperatures youtube.com | Solid reagent; byproduct (POCl₃) removal required chemguide.co.ukyoutube.com |

| Phosphorus Trichloride (PCl₃) | Heating often required pearson.com | H₃PO₃ chemguide.co.uk | Effective chlorinating agent | Liquid byproduct (H₃PO₃) requires separation chemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) ** | Room temperature with catalytic DMF in solvent (e.g., CH₂Cl₂) commonorganicchemistry.comsciencemadness.org | CO, CO₂, HCl (gases) | Mild conditions; clean reaction | More expensive; toxic |

Conversion from 1-Adamantaneacetic Acid

Utilizing Thionyl Chloride (SOCl2)

Reaction Mechanisms Involving this compound

As an acyl chloride, this compound is a reactive electrophile that serves as a key intermediate in the synthesis of other adamantane (B196018) derivatives.

The primary reaction pathway for this compound is nucleophilic acyl substitution. rsc.orgmasterorganicchemistry.comchemistrytalk.org In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group to form a tetrahedral intermediate. byjus.comlibretexts.org In the second step, the carbonyl group reforms by eliminating the chloride ion, which is an excellent leaving group. masterorganicchemistry.combyjus.com

This reaction can be used to synthesize a wide variety of compounds, such as esters (using alcohol nucleophiles), amides (using amine nucleophiles), and anhydrides (using carboxylate nucleophiles). masterorganicchemistry.comlibretexts.org The bulky, cage-like adamantane structure is sterically demanding and enhances the lipophilicity of the resulting molecules. rsc.org While the adamantane group itself is generally unreactive in these conditions, its steric bulk can influence the rate of nucleophilic attack. The acetyl group in this compound may slightly reduce its electrophilicity compared to 1-adamantanecarbonyl chloride, potentially making the latter more reactive in nucleophilic acyl substitutions.

Amidation Reactions

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the adamantylacetyl group onto aromatic rings. savemyexams.com This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion. savemyexams.comlookchem.com

Ar-H + (1-Adamantyl)CH₂COCl --(AlCl₃)--> Ar-CO-CH₂-(1-Adamantyl) + HCl

The mechanism involves the formation of a complex between the acyl chloride and the Lewis acid, which facilitates the departure of the chloride to form a resonance-stabilized acylium ion. lookchem.com This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl adamantylacetyl ketone after deprotonation restores the ring's aromaticity. lookchem.com

Reactions with Unsaturated Bonds

Direct reactions of acyl chlorides like this compound with simple, unactivated alkenes and alkynes are not common under standard conditions. However, modern synthetic methods have enabled such transformations. For instance, palladium-catalyzed reactions can achieve the difunctionalization of unsaturated carbon-carbon bonds with acid chlorides. lookchem.com In these processes, the C-COCl bond is formally cleaved and added across an alkene or alkyne, creating new carbon-carbon bonds and retaining the acyl chloride functionality in the product molecule. lookchem.com These advanced methods often operate under mild conditions and demonstrate high stereoselectivity, but they require specific catalytic systems. lookchem.com

Curtius Rearrangement for Isocyanate Synthesis

This compound is a key precursor for synthesizing 1-(isocyanatomethyl)adamantane via the Curtius rearrangement. imperial.ac.uk This process involves the conversion of the acyl chloride into an acyl azide (B81097), which then rearranges upon heating to form an isocyanate with the loss of nitrogen gas.

The acyl azide is typically formed by reacting the acyl chloride with an azide salt, such as sodium azide.

(1-Adamantyl)CH₂COCl + NaN₃ → (1-Adamantyl)CH₂CON₃ + NaCl

The resulting 1-adamantaneacetyl azide is then heated, causing it to undergo a concerted rearrangement where the -CH₂-adamantyl group migrates from the carbonyl carbon to the nitrogen atom as dinitrogen gas is liberated.

(1-Adamantyl)CH₂CON₃ --(Heat)--> (1-Adamantyl)CH₂N=C=O + N₂

This method provides a reliable pathway to adamantyl-containing isocyanates, which are valuable intermediates for synthesizing ureas, urethanes, and other amine derivatives. imperial.ac.uk

Derivatization Studies

The reactivity of this compound makes it a valuable reagent in derivatization studies, particularly in medicinal chemistry for the synthesis of complex, biologically active molecules. Its utility is demonstrated in the synthesis of P-glycoprotein (P-gp) inhibitors designed to reverse multidrug resistance in cancer cells.

In one such study, this compound was used as a key building block to introduce the bulky, lipophilic adamantane moiety into a larger molecular scaffold. The compound was reacted with an amine intermediate via an amidation reaction to form a stable amide linkage. This specific derivatization was crucial for exploring the structure-activity relationship of the target inhibitors, where the adamantane group was found to be a key feature for biological activity.

Preparation of Acetyl Derivatives

This compound is a key intermediate in organic synthesis, primarily utilized as a potent acylating agent to introduce the 1-adamantylacetyl moiety into various molecules. lookchem.com Its high reactivity stems from the electrophilic carbonyl carbon of the acyl chloride group, which readily undergoes nucleophilic acyl substitution. This reactivity allows for the synthesis of a wide array of acetyl derivatives, most notably esters and amides, through reactions with alcohols, phenols, and amines. lookchem.comatamanchemicals.com

The general mechanism involves the attack of a nucleophile (such as an alcohol or amine) on the carbonyl carbon of this compound. This is followed by the elimination of the chloride ion, which is an excellent leaving group, resulting in the formation of a new acetyl derivative and hydrogen chloride. atamanchemicals.com

Key reactions include:

Esterification: Reaction with alcohols or phenols yields the corresponding adamantaneacetic acid esters. lookchem.com

Amidation: Reaction with primary or secondary amines produces N-substituted adamantaneacetamides. lookchem.comnih.gov

Friedel-Crafts Acylation: It can act as an acylating agent in the presence of a Lewis acid catalyst to introduce the adamantylacetyl group to aromatic compounds, forming aromatic ketones.

Synthesis of Diazo Ketones: A notable application is the synthesis of 1-diazo-3-(1-adamantyl)-2-propanone. This is achieved by reacting this compound with diazomethane, where the acyl chloride is converted into a diazo ketone, an important precursor for further synthetic transformations. arkat-usa.org

A specific procedure for preparing this compound involves treating 1-adamantaneacetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net For instance, heating 1-adamantaneacetic acid with an excess of freshly distilled thionyl chloride, followed by removal of the excess reagent in vacuo, yields the crude acyl chloride as an oil. arkat-usa.orgresearchgate.net This product can then be used directly to prepare various derivatives.

Table 1: Examples of Acetyl Derivatives from this compound

| Reactant Class | Nucleophile Example | Resulting Derivative Class | Reference |

|---|---|---|---|

| Alcohols/Phenols | R-OH | Ester (R-O-C(O)CH₂-Ad) | lookchem.com |

| Amines | R-NH₂ | Amide (R-NH-C(O)CH₂-Ad) | lookchem.comnih.gov |

| Aromatic Rings | Benzene | Aromatic Ketone (C₆H₅-C(O)CH₂-Ad) |

Derivatization for Analytical Purposes

The direct analysis of highly reactive compounds like this compound by standard chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is often problematic. google.com The high reactivity can lead to on-column reactions, degradation, or poor peak shape, resulting in inaccurate quantification. To overcome these challenges, derivatization is employed. This process involves converting the analyte into a more stable, easily detectable, and chromatographically well-behaved derivative before analysis. chromatographyonline.comddtjournal.com

The primary goals of derivatizing this compound for analytical purposes are to:

Increase chemical stability. google.com

Improve chromatographic properties. ddtjournal.com

Enhance detector response, often by introducing a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. chromatographyonline.comlibretexts.org

A common strategy for acyl chlorides is pre-column derivatization. For instance, acyl chlorides can be reacted with a nucleophilic reagent that contains a strong chromophore. One such method involves reacting the acyl chloride with a nitrophenylhydrazine (B1144169) reagent. google.com The resulting hydrazone derivative possesses strong absorption in the UV-visible region (typically 320-450 nm), allowing for highly sensitive and selective detection using an HPLC system equipped with a Diode-Array Detector (HPLC-DAD). google.com This approach effectively avoids interference from the sample matrix and provides a robust method for quantification. google.com

While direct derivatization of the acyl chloride is one approach, another involves its conversion to a more stable derivative (like an ester or amide), which is then derivatized for analysis if needed. For example, if the acyl chloride is reacted with an amine, the resulting amide could potentially be analyzed directly. Alternatively, if it is converted to an alcohol, reagents like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) can be used to create a highly fluorescent derivative suitable for LC-fluorescence or LC-Mass Spectrometry (LC-MS) analysis. ddtjournal.comlibretexts.org

Table 2: Derivatization Strategies for Analytical Detection

| Analytical Technique | Derivatizing Agent Class | Purpose | Resulting Product Feature | Reference |

|---|---|---|---|---|

| HPLC-DAD | Nitrophenylhydrazines | Enhance UV-Vis detection | Strong chromophore | google.com |

| HPLC-Fluorescence / LC-MS | Dansyl chloride | Enhance fluorescence and/or ionization efficiency | Fluorescent tag, ionizable group | ddtjournal.comlibretexts.org |

Applications in Medicinal Chemistry and Drug Discovery

Adamantane (B196018) Core in Pharmaceutical Design

The adamantane core is a sought-after pharmacophore in drug design due to its distinct three-dimensional structure and physicochemical properties. Its incorporation into a drug scaffold, often facilitated by reagents like 1-adamantaneacetyl chloride, can profoundly affect a molecule's behavior in biological systems.

Influence on Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The introduction of an adamantane group can significantly alter the ADME profile of a drug candidate. The high lipophilicity of the adamantane cage enhances the ability of a molecule to cross biological membranes, such as the blood-brain barrier. This property is particularly advantageous for developing drugs targeting the central nervous system (CNS). Furthermore, the rigid cage structure can protect adjacent functional groups from metabolic enzymes, thereby increasing the metabolic stability and extending the half-life of a drug in the body.

Hydrophobic Effects and Pharmacophore Design

The adamantane moiety is intensely hydrophobic, a property that governs its interaction with biological targets. This "grease ball" characteristic allows it to fit into and interact favorably with lipophilic pockets in enzymes and receptors. This hydrophobic binding can increase the potency and affinity of a drug for its target. In pharmacophore design, the adamantane group serves as a non-planar, three-dimensional hydrophobic substituent that allows for a more precise exploration of the target's binding site compared to "flat" aromatic rings.

Rigid Scaffold Contribution to Drug Activity

The adamantane cage is a non-planar and conformationally rigid scaffold. This rigidity is a key asset in drug design as it reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity. The three-dimensional structure allows for the precise and predictable positioning of functional groups in space, enabling a more effective probing of drug targets and optimizing interactions to enhance biological activity.

Synthesis of Novel Drug Candidates

This compound is a key intermediate in the synthesis of new drug candidates. As a reactive acyl chloride, it readily participates in nucleophilic acyl substitution reactions, particularly with amines, to form stable amide bonds. nih.gov This reaction provides a straightforward method for attaching the (adamantan-1-yl)acetyl group to various molecular backbones.

A notable application is in the synthesis of sulfonamide derivatives. For instance, this compound reacts with aromatic or heterocyclic aminosulfonamides to produce N-acylsulfonamides. nih.gov This synthesis is typically carried out in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. lookchem.com The nucleophilic amine group of the sulfonamide attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of a new amide linkage. This strategy has been successfully employed to create novel carbonic anhydrase inhibitors with potential anticonvulsant properties. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Significance |

|---|---|---|---|

| This compound | Primary/Secondary Amine (R-NH₂) | N-substituted (adamantan-1-yl)acetamide | Formation of stable amide bond, incorporating the adamantane moiety into a new molecule. nih.gov |

| This compound | Aminosulfonamide | N-((adamantan-1-yl)acetyl)sulfonamide | Creates potential enzyme inhibitors, such as those for carbonic anhydrase. nih.gov |

| This compound | Anabasine (B190304)/Cytisine (B100878) | N-acyl derivatives of alkaloids | Synthesis of compounds with potential antiviral activity. lookchem.com |

Enzyme Inhibition Studies

The adamantane moiety, introduced via this compound, plays a significant role in the design of enzyme inhibitors. Its ability to interact with hydrophobic pockets in active sites makes it a valuable component for achieving potent and sometimes selective inhibition.

Detailed research has been conducted on sulfonamide derivatives synthesized using this compound as inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes. nih.gov Specifically, a series of aromatic and heterocyclic sulfonamides incorporating the (adamantan-1-yl)acetyl group were prepared and evaluated for their inhibitory activity against two human isoforms, CA I and CA II. nih.gov

These studies found that several of the synthesized compounds were potent inhibitors of both CA I and CA II, with inhibition constants (Kᵢ) in the nanomolar range, comparable to the clinically used drug acetazolamide. nih.gov The high lipophilicity conferred by the adamantane group was also determined to be favorable for crossing the blood-brain barrier. As a result of this potent CA inhibition, select compounds were tested for anticonvulsant activity and showed a high degree of protection against electrically induced convulsions in animal models. nih.govnih.gov This demonstrates a direct application of this compound in synthesizing compounds for enzyme inhibition studies with clear therapeutic potential. nih.gov

| Compound Class | Target Enzymes | Inhibition Potency (Kᵢ) | Associated Biological Activity | Reference |

|---|---|---|---|---|

| N-((adamantan-1-yl)acetyl) aromatic/heterocyclic sulfonamides | Human Carbonic Anhydrase I (CA I) | Nanomolar range | Anticonvulsant | nih.gov |

| N-((adamantan-1-yl)acetyl) aromatic/heterocyclic sulfonamides | Human Carbonic Anhydrase II (CA II) | Nanomolar range | Anticonvulsant | nih.gov |

Antiviral Agents Development

The adamantane core is famously associated with antiviral activity, with amantadine (B194251) being an early example of an adamantane-containing drug used against influenza. The unique structure of adamantane allows it to interfere with viral life cycle processes, such as the function of viral ion channels.

This compound serves as a valuable synthetic tool for incorporating the adamantane pharmacophore into new molecular frameworks to explore novel antiviral agents. nih.gov Research into the synthesis of N-acyl derivatives of the natural alkaloids anabasine and cytisine provides a relevant example. In these studies, acyl chlorides with an adamantane fragment were reacted with the alkaloids to produce a series of new compounds. lookchem.comnih.gov

Subsequent biological evaluation of these derivatives revealed that the compounds containing the adamantane moiety exhibited the most significant antiviral effects among the series. lookchem.comnih.gov This line of research underscores the strategy of using reagents like this compound to append the adamantane group to diverse molecular scaffolds in the quest for new and more effective antiviral therapies.

Potential in Anti-Parkinson's Agents

The adamantane cage is a key pharmacophore in medicinal chemistry, and its derivatives have shown significant potential in the development of therapeutic agents for neurodegenerative conditions, including Parkinson's disease. The foundation for this was laid by the discovery of the anti-Parkinsonian effects of Amantadine (1-aminoadamantane), which was initially developed as an antiviral agent. mdpi.com The unique, rigid, and lipophilic structure of the adamantane moiety is recognized for its ability to facilitate the passage of molecules across the blood-brain barrier, a critical feature for drugs targeting the central nervous system (CNS). google.comresearchgate.net

This compound serves as a crucial and highly reactive starting material for the synthesis of novel and complex adamantane derivatives. Its acyl chloride group readily reacts with nucleophiles such as amines, alcohols, and phenols, allowing for the covalent attachment of the adamantaneacetyl group to a wide variety of molecular scaffolds. This synthetic versatility enables medicinal chemists to design and create new chemical entities that combine the favorable properties of the adamantane core with other pharmacologically active fragments, aiming to modulate specific targets implicated in the pathology of Parkinson's disease.

Research into adamantane-based compounds for Parkinson's disease primarily revolves around modulating the dopaminergic system, which is centrally affected by the disease. The strategies often involve the design of dopamine (B1211576) agonists or inhibitors of enzymes that metabolize dopamine, such as monoamine oxidase B (MAO-B).

One area of investigation is the development of potent and selective dopamine receptor agonists. These molecules are designed to mimic the action of dopamine, directly stimulating dopamine receptors in the brain to compensate for the loss of dopaminergic neurons. nih.govdrugbank.com An example from research literature is the compound (R,S)-219 (A-77636), an adamantane derivative structurally similar to catecholamines. nih.gov This compound was identified as a potent, long-acting, and selective dopamine D1 receptor agonist with nanomolar affinity. nih.gov In preclinical studies involving MPTP-treated marmosets, a model for Parkinson's disease, (R,S)-219 demonstrated the ability to reverse parkinsonian symptoms. nih.gov Such findings underscore the hypothesis that D1-receptor agonists containing an adamantane scaffold hold therapeutic potential for Parkinson's disease. nih.gov

Another major therapeutic strategy is the inhibition of monoamine oxidase B (MAO-B). parkinson.org MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. parkinson.orgparkinsons.org.uk By inhibiting this enzyme, the concentration and availability of dopamine are increased, which can provide symptomatic relief for patients. parkinson.orgnih.gov The development of novel MAO-B inhibitors is an active area of research, and the adamantane framework is an attractive structural motif for these agents. The lipophilic nature of the adamantane group can enhance the molecule's ability to enter the CNS and interact with the active site of the enzyme. This compound can be used to synthesize derivatives, such as amides or esters, that are designed to fit into the active site of MAO-B, thereby inhibiting its function. While animal studies have suggested that MAO-B inhibitors might offer neuroprotection, this has not been conclusively proven in human trials. parkinson.orgnih.gov

The table below summarizes key research findings for an exemplary adamantane derivative investigated for its anti-Parkinson's potential.

Table 1: Research Findings on an Adamantane Derivative for Anti-Parkinson's Applications

| Compound | Target Mechanism | Research Model | Key Finding | Citation |

|---|

Applications in Materials Science

Adamantane (B196018) Derivatives in Polymer Chemistry

Adamantane derivatives are utilized in polymer chemistry to create polymers with improved thermal stability, mechanical strength, and specific optical properties. wikipedia.org 1-Adamantaneacetyl chloride serves as a key intermediate for introducing the adamantyl moiety into various polymer backbones. lookchem.com

The adamantyl group, derived from precursors like this compound, can be integrated into polymers either as a bulky pendant group or as part of the main polymer chain. wikipedia.orgacs.org This integration is a strategy to improve the thermal and mechanical properties of the resulting polymers. wikipedia.org

Pendant Groups: Adamantane can be attached to the side chain of polymers. For instance, adamantane-containing methacrylate (B99206) polymers have been synthesized through the free-radical copolymerization of monomers like 1-adamantyl methacrylate (ADMA). ingentaconnect.comresearchgate.net The introduction of the adamantane group into the methacrylate polymer chain leads to enhanced thermal and mechanical properties compared to conventional polymers like poly(methyl methacrylate) (PMMA). ingentaconnect.comresearchgate.net These improvements are attributed to the rigid, bulky nature of the adamantane cage, which restricts the movement of polymer chains. ingentaconnect.com Similarly, adamantane-based polyimides, synthesized from adamantane-containing diamines, exhibit significantly high glass transition temperatures (Tg) ranging from 285–440 °C. rsc.org

Main Chain Integration: Adamantane units can also be incorporated directly into the polymer backbone. acs.org Acyclic diene metathesis (ADMET) polymerization has been used to create fully saturated, aliphatic polymers with adamantane moieties evenly distributed along the chain, resulting in materials with exceptional thermal stabilities (decomposition temperatures of 452–456 °C). acs.org Cationic ring-opening polymerization of 1,3-dehydroadamantanes also yields poly(1,3-adamantane)s, which are aliphatic polymers with high thermal stability derived from the strain-free adamantane skeletons. researchgate.net

The table below summarizes the effect of adamantane integration on the properties of various polymers.

| Polymer Type | Adamantane Monomer/Precursor | Method of Integration | Resulting Properties Improvement |

| Poly(methacrylate) | 1-adamantyl methacrylate (ADMA) | Pendant Group | Improved thermal stability, higher refractive index (>95% transparency), lower water absorption compared to PMMA. ingentaconnect.comresearchgate.net |

| Polyimide | 1,3-bis(4-aminophenyl) adamantane (ADMDA) | Main Chain | High glass transition temperatures (285–440 °C), excellent optical transparency (>80% at 400 nm). rsc.org |

| Polystyrene | 4-(4-(N-adamantylimino)methyl)phenylstyrene | Pendant Group | High thermal stability and a high glass transition temperature (Tg) of 268 °C. rsc.org |

| Poly(1,3-adamantane) | 1,3-dehydroadamantane | Main Chain | High thermal stability (stable up to 400°C), insoluble in common organic solvents. researchgate.net |

| Poly(1,3-adamantylene alkylene)s | Bifunctional 1,3-adamantylene moieties | Main Chain | Excellent thermal stabilities (452–456 °C), significantly higher than structurally similar polyolefins. acs.org |

This compound is primarily used as a monomer or a precursor to a monomer in step-growth polymerization, specifically in polyamidation reactions. nih.gov However, adamantane-containing monomers can participate in various polymerization mechanisms. uomustansiriyah.edu.iqwikipedia.org

Step-Growth Polymerization: this compound can react with diamines to form polyamides. This is a classic example of step-growth polymerization, where the acyl chloride group reacts with the amine group to form an amide linkage, releasing hydrogen chloride. nih.gov The synthesis of high-molecular-weight aromatic polyamides often involves the low-temperature polyamidation between a diacid chloride and a diamine. nih.gov

Chain-Growth Polymerization: Adamantane derivatives are widely used in chain-growth polymerization. wikipedia.org

Free-Radical Polymerization: Monomers such as 1-adamantyl methacrylate (ADMA) are polymerized via free-radical reactions to produce polymers like PADMA. ingentaconnect.comresearchgate.net This process involves initiation, propagation, and termination steps, where a free-radical initiator starts the polymerization of the vinyl monomer. fiveable.me

Anionic Polymerization: Precise synthesis of adamantane-containing polystyrene derivatives has been achieved through the anionic polymerization of monomers like 4-(4-(N-adamantylimino)methyl)phenylstyrene. rsc.org This living polymerization technique allows for the creation of well-defined polymers with narrow molecular weight distributions and the synthesis of block copolymers. rsc.orgfiveable.me

Cationic Polymerization: Cationic ring-opening polymerization of strained adamantane derivatives, such as 1,3-dehydroadamantanes, can be initiated by strong acids to produce poly(1,3-adamantane)s. researchgate.net In this mechanism, a proton or other cationic species adds to the monomer to form a carbocation, which then propagates by adding more monomer units. uomustansiriyah.edu.iq

The synthesis of high-molecular-weight polymers requires monomers of very high purity. The preparation of high-purity this compound is a critical step for its use in polymerization. nih.gov

The most common method for synthesizing this compound is the reaction of 1-adamantaneacetic acid with a chlorinating agent.

Reaction with Thionyl Chloride (SOCl₂): This is a widely used method where 1-adamantaneacetic acid is treated with thionyl chloride, often in an anhydrous solvent like toluene, to produce this compound, sulfur dioxide, and hydrogen chloride gas. To optimize the yield and purity, the reaction should be conducted under anhydrous conditions, and a stoichiometric excess of thionyl chloride may be used.

Reaction with Oxalyl Chloride: Another effective chlorinating agent is oxalyl chloride.

Purification of the resulting this compound is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:

Recrystallization: Using solvents such as hexane (B92381) or dichloromethane.

Column Chromatography: Using a silica (B1680970) gel column with an eluent system like ethyl acetate/hexane.

Distillation: Distillation under reduced pressure can also be used for purification. google.com

Validation of purity is typically performed using analytical techniques such as NMR spectroscopy (¹H and ¹³C NMR), Fourier-transform infrared spectroscopy (FT-IR), and melting point analysis.

Role in Polymerization Mechanisms

Development of Advanced Materials

The incorporation of adamantane derivatives is a key strategy in the development of advanced materials with tailored properties for specific high-performance applications. acs.orgrsc.org

Adamantane's unique structure contributes to the creation of polymers with desirable optical properties, such as high transparency, high refractive index, and low optical dispersion. ingentaconnect.comresearchgate.netresearchgate.net

High-Performance Optical Plastics: Polymers containing adamantyl methacrylate exhibit high transparency in the UV-visible region (over 95%) and refractive indices between 1.51 and 1.52, which are higher than that of PMMA. ingentaconnect.com These characteristics make them promising candidates for high-value optical plastics used in microelectronics and optoelectronics. researchgate.net

Colorless Polyimides: Polyimides derived from adamantane-containing diamines are noted for their excellent optical transparency, with transmittance values greater than 80% at a wavelength of 400 nm. rsc.org This, combined with their high thermal stability, makes them suitable for various optical and optoelectronic applications. rsc.org

Photoresists: Adamantane derivatives are extensively used in chemically amplified photoresists for advanced lithography techniques, including those using Argon Fluoride (ArF), Extreme Ultraviolet (EUV), and Electron Beam (EB) sources. researchgate.netspiedigitallibrary.org The bulky, hydrophobic adamantane skeleton provides high etch resistance. patsnap.com In these resists, a polymer containing an acid-labile adamantane derivative is used with a photoacid generator. wipo.int Upon exposure to light, the generator produces an acid, which catalyzes a reaction that changes the solubility of the polymer, allowing for the creation of fine patterns. patsnap.comwipo.int

The table below highlights the optical properties of some adamantane-based materials.

| Material | Key Adamantane Component | Application | Notable Optical Property |

| Poly(1-adamantyl methacrylate-co-tricyclodecyl methacrylate) | 1-adamantyl methacrylate | Optical Plastics | High transparency in UV-visible region, enhanced refractive index. researchgate.net |

| Adamantane-based Polyimides | 1,3-bis(4-aminophenyl) adamantane | Optoelectronics | Excellent optical transparency (>80% transmittance at 400 nm). rsc.org |

| Chemically Amplified Photoresist | Acrylic terpolymers with adamantyl methacrylates | ArF, EUV, EB Lithography | High transparency to short-wavelength light, high etch resistance. researchgate.netpatsnap.com |

The rigid, three-dimensional, and tetrahedral geometry of the adamantane cage makes it an ideal building block, or tecton, for the construction of porous materials. acs.orgresearchgate.netacs.org These materials are of great interest for applications in gas separation and storage, and catalysis. acs.orgacs.org

Metal-Organic Frameworks (MOFs): Adamantane derivatives functionalized with coordinating groups (like carboxylates or triazoles) are used as organic linkers to connect metal ions or clusters, forming 3D porous networks. researchgate.netresearchgate.netacs.org For example, 1,3,5,7-adamantanetetracarboxylic acid is a tetratopic linker that, due to its tetrahedral geometry, helps generate highly ordered 3D architectures. researchgate.netacs.org The resulting MOFs can have high surface areas and controlled porosity. acs.org

Covalent Organic Frameworks (COFs): Adamantane units are also used to construct purely organic porous materials through strong covalent bonds. nih.govresearchgate.net Incorporating adamantane into the monomers can lead to COFs with permanent mesopores (up to 33 Å), exceptionally high surface areas (over 3400 m²/g), and very low crystal densities. nih.gov These properties are often superior to those of conventional 3D COFs. nih.gov

Porous Organic Cages (POCs): Discrete, cage-like molecules can be synthesized using adamantane-based building blocks. nih.govresearchgate.net These individual molecules have an internal cavity and can pack in the solid state to create extrinsic, interconnected pore networks. researchgate.net Adamantane-like cages are an archetypal example of this class of materials. nih.gov

| Porous Material Type | Adamantane Building Block Example | Key Structural Feature | Potential Application |

| Metal-Organic Framework (MOF) | 1,3,5,7-tetrakis(4-cyanophenyl)adamantane | Rigid tetrahedral linker | Gas storage, catalysis. acs.orgresearchgate.netotago.ac.nz |

| Covalent Organic Framework (COF) | Adamantane-centered monomers | Steric hindrance engineering for low interpenetration | High surface area materials for adsorption. nih.gov |

| Porous Organic Polymer | Tetrakis(4-bromophenyl)admantane | Cross-linked network | CO₂ and toxic organic vapor capture. researchgate.net |

| Porous Organic Cage (POC) | Adamantane-like imine cages | Discrete molecular cage with intrinsic cavity | Molecular separations. nih.govresearchgate.net |

Functional Coatings

The incorporation of the adamantane cage structure into polymer matrices via precursors like this compound has led to the development of functional coatings with enhanced physical and chemical properties. The unique, bulky, and rigid three-dimensional structure of adamantane imparts significant improvements in thermal stability, mechanical strength, hydrophobicity, and dielectric properties of the resulting polymer films. ntu.edu.twnih.govresearchgate.net These characteristics make adamantane-based polymers highly suitable for a range of specialized coating applications, from protective layers on electronics to advanced materials in the aerospace and automotive industries. ntu.edu.twalibaba.com

The primary strategy involves using this compound to introduce the adamantyl group into various polymer backbones, such as polyurethanes, methacrylates, and cyanate (B1221674) esters. nih.govresearchgate.netcnrs.fr The large steric hindrance of the adamantane moiety disrupts the regular packing of polymer chains, which can decrease crystallinity and lower the dielectric constant. ntu.edu.twnih.gov Simultaneously, its rigidity and low ring strain enhance thermal stability and mechanical robustness. cnrs.fracs.org

Research Findings on Coating Properties

Thermal and Mechanical Stability

Research has consistently shown that integrating adamantane into polymer structures significantly enhances their thermal and mechanical properties. The rigid, diamond-like structure of adamantane restricts the movement of polymer chains, leading to higher glass transition temperatures (Tg) and improved stability at elevated temperatures. researchgate.netresearchgate.net For instance, adamantane-containing polyurethanes have been shown to possess good thermal stability with degradation temperatures around 240 °C. nih.gov In cyanate ester resins, the incorporation of an adamantane-containing compound (AEAF) resulted in a notable increase in both thermal and mechanical performance. cnrs.fr

The introduction of adamantane can also improve mechanical strength. In a study on fluorine/adamantane modified cyanate resins, a 6 wt% addition of an adamantane-containing epoxy (AEAF) increased the flexural strength by 16.6% and the impact strength by 47.6% compared to the pure resin. cnrs.fr Similarly, adamantane-containing methacrylate polymers have demonstrated improved mechanical properties over standard poly(methyl methacrylate) (PMMA). researchgate.net

Interactive Data Table: Thermal and Mechanical Properties of Adamantane-Containing Polymer Resins

Hydrophobicity and Dielectric Properties

The nonpolar, hydrocarbon nature of the adamantane cage contributes to increased hydrophobicity in coatings. nih.govacs.org This is a desirable trait for applications requiring moisture resistance. Studies on adamantane-containing methacrylate polymers show lower water absorption compared to conventional PMMA. researchgate.net The hydrophobic effect of adamantane is a well-documented phenomenon that drives the aggregation of these nonpolar particles in aqueous environments. acs.org

Interactive Data Table: Hydrophobic and Dielectric Properties of Adamantane-Containing Polymers

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Analysis

The proton NMR spectrum of 1-adamantaneacetyl chloride is expected to show distinct signals corresponding to the adamantane (B196018) cage and the methylene (B1212753) bridge protons. The highly symmetrical adamantane structure results in several overlapping signals in the upfield region, typical for saturated cycloalkanes. The most diagnostic signal is that of the methylene protons (-CH₂-) situated between the adamantane cage and the electron-withdrawing carbonyl group. This environment causes a significant downfield shift for these protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Adamantane Cage (CH, CH₂) | 1.6 - 2.1 | Multiplet (overlapping) |

| Methylene (-CH₂COCl) | 3.2 - 3.5 | Singlet |

¹³C NMR Analysis

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. For this compound, distinct signals are predicted for the carbons of the adamantane cage, the methylene bridge, and the carbonyl group. The carbonyl carbon of an acyl chloride is characteristically found far downfield due to the strong deshielding effects of both the double-bonded oxygen and the adjacent chlorine atom. oregonstate.edu The carbons of the adamantane cage will appear in the typical aliphatic region. wisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Adamantane Cage (CH, CH₂) | 28 - 45 |

| Methylene (-C H₂COCl) | 50 - 55 |

| Carbonyl (-C =O) | 170 - 175 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. uc.edu For this compound, the most prominent and diagnostic absorption bands are the carbonyl (C=O) stretch and the carbon-chlorine (C-Cl) stretch.

Carbonyl (C=O) Stretching Frequencies

Acyl chlorides exhibit one of the highest carbonyl stretching frequencies among all carbonyl-containing compounds due to the strong electron-withdrawing inductive effect of the chlorine atom. libretexts.org This effect strengthens the C=O double bond, causing it to vibrate at a higher frequency. The spectrum of this compound is expected to show a very strong and sharp absorption band in this region. wisc.eduresearchgate.net

Table 3: Predicted Carbonyl (C=O) IR Absorption for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| Acyl Chloride (C=O) | ~1800 | Strong, Sharp |

C-Cl Vibrations

The stretching vibration of the carbon-chlorine single bond is also a characteristic feature. These absorptions typically appear in the fingerprint region of the IR spectrum and are expected to be strong. wisc.edu

Table 4: Predicted C-Cl IR Absorption for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| Alkyl Chloride (C-Cl) | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure. The monoisotopic mass of this compound is 212.0968 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 212 (for the ³⁵Cl isotope) and a smaller M+2 peak at m/z 214 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic for a monochlorinated compound.

Common fragmentation pathways for 1-substituted adamantanes include the loss of the substituent or fragmentation of the cage itself. cdnsciencepub.com Key predicted fragments for this compound would include:

Loss of the chlorine radical (Cl•) to form an acylium ion.

Loss of the entire acetyl chloride group.

The adamantyl cation, which is particularly stable, often appears as the base peak in the spectra of adamantane derivatives. tandfonline.com

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₁₂H₁₇OCl]⁺• | 212/214 | Molecular Ion [M]⁺• |

| [C₁₂H₁₇O]⁺ | 177 | Loss of •Cl from molecular ion |

| [C₁₀H₁₅]⁺ | 135 | Adamantyl cation (loss of •CH₂COCl) |

Fragmentation Patterns and Acyl Cation Formation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. lkouniv.ac.in This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net

This compound itself does not possess extensive chromophores, which are the parts of a molecule that absorb light. lkouniv.ac.in The carbonyl group (C=O) of the acyl chloride is the primary chromophore. It typically undergoes n → π* transitions, which are generally weak and occur in the UV region. The adamantane cage consists of only sigma bonds (σ bonds) and does not contribute to absorption in the conventional UV-Vis range (200-800 nm). msu.edu Therefore, the UV-Vis spectrum of this compound is expected to show a weak absorption band at a wavelength characteristic of an isolated carbonyl group, likely below 300 nm. The presence of the chlorine atom can slightly shift this absorption compared to a simple ketone. The primary utility of UV-Vis in the context of this compound is often not for its direct characterization but for monitoring reactions where it is consumed or where a new, more conjugated chromophore is formed. imperial.ac.uk

Table 2: Expected UV-Vis Absorption for this compound

| Chromophore | Type of Transition | Expected λmax (nm) | Intensity |

| C=O (Carbonyl) | n → π* | ~280 - 300 | Weak |

Note: This is a generalized expectation. The exact λmax can be influenced by the solvent.

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. ijarsct.co.in

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. ijarsct.co.in It utilizes a liquid mobile phase and a solid stationary phase packed into a column. For a reactive compound like this compound, analysis by HPLC requires careful consideration of the mobile phase and column chemistry to prevent on-column reactions or degradation.

A common mode for analyzing such a compound would be reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). nih.gov Detection is often achieved using a UV detector set to a wavelength where the carbonyl group absorbs. Given its reactivity, HPLC methods may also be used to monitor the progress of reactions involving this compound, for example, by observing its disappearance and the appearance of a product peak. googleapis.com

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. japsonline.com The mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column. phenomenex.com

This compound has a boiling point of approximately 110-111°C, making it suitable for GC analysis. fluorochem.co.uk A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be appropriate for its separation. chromforum.org The injector and detector temperatures must be carefully controlled to ensure efficient volatilization without causing thermal degradation. A Flame Ionization Detector (FID) or a mass spectrometer (as in GC-MS) can be used for detection. As mentioned previously, GC is also invaluable for analyzing the products of derivatization reactions where this compound is used as a reagent. mdpi.com

Theoretical and Computational Studies

Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory is instrumental in describing the electronic structure and reactivity of 1-adamantaneacetyl chloride. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's behavior in chemical reactions. ossila.comlibretexts.org

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. ossila.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic character. ossila.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. ossila.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.net

For acyl chlorides, the LUMO is primarily located on the carbonyl carbon, making it highly susceptible to nucleophilic attack. The reactivity of carboxylic acid derivatives is influenced by the energy level of the LUMO (π*C-O). A lower LUMO energy corresponds to increased reactivity towards nucleophilic acyl substitution. In acid chlorides, poor π overlap (resonance) between the chlorine's lone pairs and the carbonyl carbon results in less electron density on the carbonyl carbon, thus lowering the LUMO's energy and making acid chlorides highly electrophilic.

While specific MO calculations for this compound are not extensively reported in publicly available literature, theoretical studies on similar molecules, such as phosphoryl chloride (POCl3), provide a comparative framework. For POCl3, density functional theory (DFT) calculations have been used to determine its HOMO and LUMO energies, which are crucial for understanding its reactivity. conicet.gov.ar Similar computational methods, like DFT and Hartree-Fock (HF), could be applied to this compound to elucidate its electronic properties. researchgate.netconicet.gov.ar

Table 1: Key Concepts in Molecular Orbital Theory for this compound

| Concept | Description | Relevance to this compound |

| HOMO | Highest Occupied Molecular Orbital. Represents the ability to donate electrons. | The energy of the HOMO is related to the ionization potential and indicates the molecule's nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital. Represents the ability to accept electrons. | The energy and location of the LUMO on the carbonyl carbon determine the molecule's high electrophilicity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. For acyl chlorides, this gap is relatively small, contributing to their high reactivity as acylating agents. researchgate.net |

Conformational Analysis

Conformational analysis of this compound involves studying the spatial arrangement of its atoms and the energy associated with different conformations. The adamantane (B196018) cage itself is a highly rigid and sterically demanding structure, which significantly influences the conformational freedom of the acetyl chloride substituent. youtube.com

The primary focus of conformational analysis for this molecule is the rotation around the single bond connecting the adamantane cage and the acetyl group (C_adamantyl–CH2) and the bond between the methylene (B1212753) group and the carbonyl carbon (CH2–C=O).

Table 2: Conformational Considerations for this compound

| Rotational Bond | Description | Expected Influence of Adamantane Cage |

| C_adamantyl–CH₂ | Rotation of the entire acetyl group relative to the adamantane cage. | Highly restricted due to steric clashes between the carbonyl oxygen/chlorine and the adamantane hydrogen atoms. |

| CH₂–C(O)Cl | Rotation around the bond connecting the methylene bridge to the carbonyl group. | The rotational barrier would define the orientation of the carbonyl group relative to the adamantane cage, influencing its accessibility for reactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov For adamantane derivatives, QSAR models have been successfully developed to predict various endpoints, including pharmacokinetic properties and antiviral activity. nih.govmdpi.comnih.gov

In a typical QSAR study involving adamantane derivatives, a set of these compounds with known activities is used. mdpi.comnih.gov Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can encode steric, electronic, hydrophobic, and topological features. Statistical methods, such as Multiple Linear Regression (MLR) and machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to adamantane analogues to understand the relationship between their 3D structural features and their inhibitory activity against viral targets. mdpi.comnih.gov These models can provide contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, guiding the design of new, more potent compounds. nih.gov

Table 3: Principles of QSAR Modeling for Adamantane Derivatives

| QSAR Component | Description | Application to Adamantane Derivatives |

| Molecular Descriptors | Numerical values that characterize the structure of a molecule (e.g., LogP, molecular weight, electronic properties). | Descriptors for the rigid and lipophilic adamantane cage are crucial in models predicting properties like membrane permeability or binding affinity. |

| Statistical Model | Mathematical equation relating descriptors to activity (e.g., MLR, Partial Least Squares, Support Vector Machines). | Models have been built to predict the anti-influenza activity of aminoadamantanes or the pharmacokinetic parameters of various adamantane-containing drugs. nih.govmdpi.com |

| Model Validation | Process of assessing the robustness and predictive power of the QSAR model using internal and external test sets. | Essential to ensure the model can accurately predict the activity of new, untested adamantane derivatives. |

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This technique is widely used in drug discovery to understand binding mechanisms and to screen for potential drug candidates.

Derivatives of this compound have been investigated using molecular docking to explore their binding modes with biological targets. nih.govnih.gov The adamantane cage, with its rigid, lipophilic nature, often plays a key role in binding, typically by fitting into hydrophobic pockets within the receptor's active site. nih.gov

For example, in a study aimed at reversing multidrug resistance in cancer, derivatives synthesized using this compound were docked into the structure of P-glycoprotein (P-gp). nih.gov The docking results provided insights into the binding interactions, helping to rationalize the observed inhibitory activity. The adamantane moiety of the derivatives was shown to form significant hydrophobic interactions within the protein's binding site.

Similarly, docking studies on other adamantane derivatives have revealed that the adamantyl group can occupy lipophilic clefts near the active sites of enzymes, contributing significantly to the binding affinity and specificity of the molecule. nih.gov While this compound itself is a reactive intermediate and not typically used directly in docking studies against biological targets, the structural and chemical information it imparts to its more stable derivatives is critical for their docking behavior.

Table 4: Application of Molecular Docking to Adamantane Derivatives

| Docking Aspect | Description | Findings for Adamantane Derivatives |

| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's binding site. | The adamantane group often orients into hydrophobic pockets, acting as a "hydrophobic anchor". nih.gov |

| Binding Affinity | A score that estimates the strength of the interaction between the ligand and the receptor. | The lipophilicity of the adamantane cage generally contributes favorably to the binding energy. |

| Key Interactions | Identification of specific interactions (e.g., hydrogen bonds, hydrophobic contacts, van der Waals forces) between the ligand and amino acid residues. | Derivatives of this compound can form hydrogen bonds through their amide linkages and extensive hydrophobic contacts via the adamantane cage. nih.gov |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Adamantaneacetyl chloride (CAS 19835-38-2) to improve yield and purity?

- Methodological Answer : The synthesis of this compound typically involves the reaction of 1-Adamantaneacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride. To optimize yield, ensure anhydrous conditions and stoichiometric excess of the chlorinating agent. Purification via recrystallization (e.g., using hexane or dichloromethane) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitoring reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane 1:4) ensures completeness .

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer : Due to its acyl chloride reactivity, handle under inert atmosphere (N₂/Ar) in a fume hood. Use moisture-resistant glassware and dry solvents. Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats is mandatory. Storage at -20°C in airtight containers with desiccants prevents hydrolysis .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Employ analytical techniques such as:

- 1H/13C NMR : Characteristic peaks for adamantane protons (~1.6–2.1 ppm) and acetyl chloride carbonyl (~170–175 ppm).

- FT-IR : Strong C=O stretch at ~1800 cm⁻¹.

- Melting Point : Compare observed mp (48–52°C) with literature values .

Advanced Research Questions

Q. What strategies enable selective acylation of primary alcohols using this compound in the presence of secondary alcohols?

- Methodological Answer : Utilize catalytic 4-dimethylaminopyridine (DMAP, 5–10 mol%) to enhance reactivity and selectivity. The bulky adamantane group sterically hinders secondary alcohol access, favoring primary alcohol acylation. Monitor reaction kinetics via HPLC or GC-MS to confirm selectivity (>90% yield for primary alcohols) .

Q. How can this compound be employed in synthesizing glycosphingolipid analogs for biochemical studies?

- Methodological Answer : React this compound with sphingosine derivatives (e.g., galactosylceramide) in dry DMF at 0°C. The adamantane group enhances metabolic stability and membrane permeability. Purify products via silica gel chromatography and validate using MALDI-TOF MS. Applications include inhibitors of glucosylceramide synthase (e.g., N-(1-Adamantaneacetyl)-ceramide trihexoside) .

Q. What challenges arise in characterizing this compound derivatives via X-ray crystallography?

- Methodological Answer : The adamantane core’s rigidity and symmetry complicate crystal packing. Use slow evaporation from chloroform/hexane mixtures to grow single crystals. Hydrogen-bonding motifs (e.g., N–H⋯O interactions) stabilize lattice structures. Synchrotron radiation may resolve weak diffraction patterns caused by heavy atoms (e.g., Cl) .

Q. How can HPLC methods be adapted for quantifying trace this compound in biological matrices?

- Methodological Answer : Derivatize with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enhance UV/fluorescence detection. Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA). Validate linearity (0.1–50 µM, R² >0.99) and LOD/LOQ (0.05 µM/0.15 µM). Spike-and-recovery experiments in PBS (pH 7.4) confirm accuracy .

Data Contradictions and Resolutions

- Molecular Formula Discrepancy : lists 1-Adamantanecarboxylic acid chloride (C11H15ClO), while specifies this compound (C12H17ClO). These are distinct compounds; the latter includes an additional methylene group. Confirm CAS numbers (19835-38-2 vs. 2094-72-6) to avoid misidentification .

- Storage Recommendations : recommends -20°C for adamantane derivatives, while lacks specific data. Prioritize low-temperature storage to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.